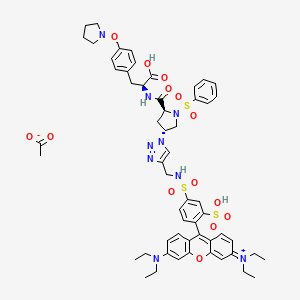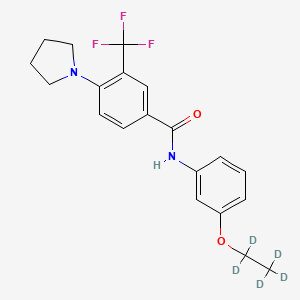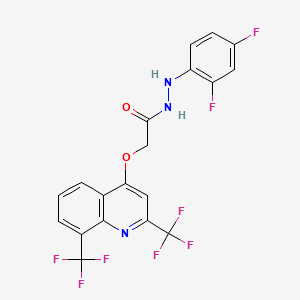
Antifungal agent 15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal Agent 15 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its ability to inhibit the growth of fungi by interfering with their cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 15 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The final product is purified through crystallization, filtration, and drying processes to meet pharmaceutical standards.
化学反应分析
Types of Reactions: Antifungal Agent 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Antifungal Agent 15 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in the investigation of fungal cell biology and the development of new antifungal therapies.
Medicine: Utilized in clinical trials to evaluate its efficacy and safety in treating fungal infections.
Industry: Applied in the formulation of antifungal coatings and materials to prevent fungal growth on surfaces.
作用机制
The mechanism of action of Antifungal Agent 15 involves the inhibition of key enzymes in the fungal cell membrane synthesis pathway. Specifically, it targets the enzyme squalene epoxidase, which is crucial for the production of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
相似化合物的比较
Terbinafine: Another squalene epoxidase inhibitor with a similar mechanism of action.
Naftifine: Also targets squalene epoxidase but has a different chemical structure.
Butenafine: Similar in function but differs in its pharmacokinetic properties.
Uniqueness of Antifungal Agent 15: this compound stands out due to its higher potency and broader spectrum of activity compared to similar compounds. It also exhibits better pharmacokinetic properties, such as longer half-life and higher bioavailability, making it a more effective treatment option for fungal infections.
属性
分子式 |
C19H11F8N3O2 |
|---|---|
分子量 |
465.3 g/mol |
IUPAC 名称 |
2-[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy-N'-(2,4-difluorophenyl)acetohydrazide |
InChI |
InChI=1S/C19H11F8N3O2/c20-9-4-5-13(12(21)6-9)29-30-16(31)8-32-14-7-15(19(25,26)27)28-17-10(14)2-1-3-11(17)18(22,23)24/h1-7,29H,8H2,(H,30,31) |
InChI 键 |
BKPXMGNLKGHCHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2OCC(=O)NNC3=C(C=C(C=C3)F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methyl dihydrogen phosphate](/img/structure/B12416408.png)
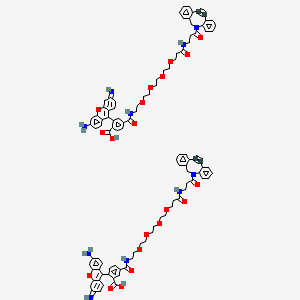
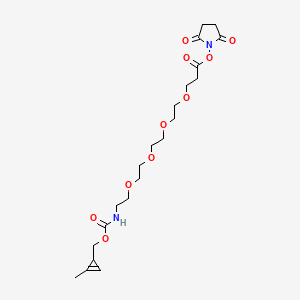

![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)


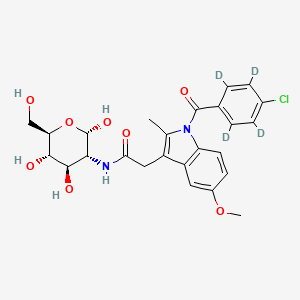
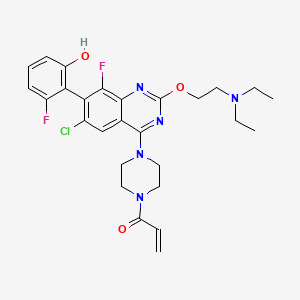
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

